molecular formula C17H25NO3 B4425376 N-cycloheptyl-2-(2-methoxyphenoxy)propanamide

N-cycloheptyl-2-(2-methoxyphenoxy)propanamide

Cat. No.: B4425376
M. Wt: 291.4 g/mol
InChI Key: JMVSLOSOWKITTB-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-methoxyphenoxy)propanamide: is an organic compound characterized by a cycloheptyl group attached to a propanamide backbone, with a methoxyphenoxy substituent

Properties

IUPAC Name

N-cycloheptyl-2-(2-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13(21-16-12-8-7-11-15(16)20-2)17(19)18-14-9-5-3-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVSLOSOWKITTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCC1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cycloheptylamine, 2-methoxyphenol, and 2-bromopropanoyl chloride.

    Step 1 Formation of 2-(2-methoxyphenoxy)propanoyl chloride:

    Step 2 Formation of N-cycloheptyl-2-(2-methoxyphenoxy)propanamide:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(2-methoxyphenoxy)propanoic acid.

    Reduction: Formation of N-cycloheptyl-2-(2-methoxyphenoxy)propanamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

Biology and Medicine

    Biochemistry: Used in studies to understand protein-ligand interactions due to its amide functionality.

Industry

    Agriculture: Potential use as a precursor for agrochemicals.

    Cosmetics: Its derivatives may be used in the formulation of skincare products.

Mechanism of Action

The mechanism by which N-cycloheptyl-2-(2-methoxyphenoxy)propanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxyphenoxy group can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-methoxyphenoxy)propanamide
  • N-cycloheptyl-2-(4-methylphenoxy)propanamide
  • N-cyclopentyl-3-(2-methoxyphenoxy)propanamide

Uniqueness

N-cycloheptyl-2-(2-methoxyphenoxy)propanamide is unique due to its specific combination of a cycloheptyl group and a methoxyphenoxy substituent. This combination imparts distinct physicochemical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cycloheptyl-2-(2-methoxyphenoxy)propanamide
Reactant of Route 2
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N-cycloheptyl-2-(2-methoxyphenoxy)propanamide

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